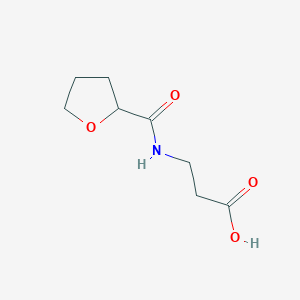

3-(Oxolan-2-ylformamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Oxolan-2-ylformamido)propanoic acid, also known as N-(tetrahydro-2-furanylcarbonyl)-beta-alanine, is a chemical compound with the molecular formula C8H13NO4 . It has a molecular weight of 187.2 and is typically found in the form of a powder . This compound has been the subject of extensive research due to its unique properties and potential applications in various fields of science and industry.

Molecular Structure Analysis

The InChI code for 3-(Oxolan-2-ylformamido)propanoic acid is 1S/C8H13NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h6H,1-5H2,(H,9,12)(H,10,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

3-(Oxolan-2-ylformamido)propanoic acid is a powder at room temperature . It has a molecular weight of 187.19 . The boiling point is 474.7±45.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research demonstrates the efficiency of certain carboxylic acid derivatives in reactions with terminal alkynes to form heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been shown to react efficiently with terminal alkynes, leading to the synthesis of isobenzofuran derivatives, highlighting a pathway that could potentially involve 3-(Oxolan-2-ylformamido)propanoic acid in similar synthetic routes (Kobayashi et al., 2008).

Amide Synthesis

Direct amidation of carboxylic acids with amines to produce amides, a fundamental reaction in organic chemistry, has been made more efficient through the use of specific reagents. Research into the direct synthesis of amides from carboxylic acids, including potentially those similar to 3-(Oxolan-2-ylformamido)propanoic acid, using B(OCH2CF3)3, outlines a method that minimizes racemization, crucial for the synthesis of pharmaceuticals (Lanigan et al., 2013).

Cancer Research

The role of natural and synthetic derivatives of oleanolic acid in cancer prevention and therapy has been explored, showing that these compounds can modulate multiple signaling pathways in tumor cells. While 3-(Oxolan-2-ylformamido)propanoic acid is not directly mentioned, the study on oleanolic acid derivatives offers insights into how structurally related compounds might be used in medicinal chemistry for cancer research (Shanmugam et al., 2014).

Solar Cell Applications

The engineering of organic sensitizers for solar cell applications, involving donor, electron-conducting, and anchoring groups, highlights the potential for incorporating compounds like 3-(Oxolan-2-ylformamido)propanoic acid into molecular designs for improved photovoltaic performance (Kim et al., 2006).

Synthetic Ion Channels

The optical gating of synthetic ion channels using photolabile groups demonstrates an innovative application in nanofluidics and biosensing. Studies using compounds that can be activated or deactivated by light could relate to the structural manipulation of compounds like 3-(Oxolan-2-ylformamido)propanoic acid for creating responsive materials (Ali et al., 2012).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-(oxolane-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h6H,1-5H2,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDGCWFIWAJGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-2-ylformamido)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2757173.png)

![N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2757174.png)

![ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate](/img/structure/B2757179.png)

![N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2757181.png)

![2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid](/img/structure/B2757189.png)